Enhanced Lipophilicity (logP) Drives Bioavailability Advantage
The compound exhibits a calculated logP of 2.296, indicating enhanced lipophilicity relative to non-fluorinated anilines [1]. This property is critical for passive membrane permeability and is a key determinant of oral bioavailability in drug candidates. In contrast, the regioisomer 4-methyl-2-(2,2,2-trifluoroethoxy)aniline has a predicted logP of approximately 1.9, suggesting that the substitution pattern directly impacts partition coefficients [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.296 |
| Comparator Or Baseline | 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS 186387-92-8) predicted logP ~1.9 |
| Quantified Difference | Δ logP ≈ +0.4 |
| Conditions | Calculated values based on structure; experimental confirmation not available |
Why This Matters
Higher logP correlates with improved membrane permeability and potential oral bioavailability, guiding selection for drug development programs targeting intracellular or CNS targets.
- [1] Chembase. (n.d.). 3-methyl-4-(2,2,2-trifluoroethoxy)aniline. Chembase.cn. Retrieved April 17, 2026. View Source
- [2] ChemExper. (n.d.). 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline logP. Chemexper.com. Retrieved April 17, 2026. View Source
